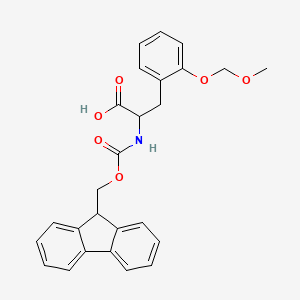

Fmoc-D,L-o-Tyr(mom)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Fmoc-D,L-o-Tyr(mom)” is a derivative of the amino acid tyrosine, modified with the 9-fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group is frequently used as a protecting group for amines in peptide synthesis .Molecular Structure Analysis

The molecular formula of Fmoc-Tyr is C24H21NO5 . The Fmoc group is attached to the amino group of the tyrosine residue, and the carboxyl group of the tyrosine is free .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

The Fmoc group contributes to the hydrophobicity and aromaticity of the molecule, which can promote the association of building blocks .Wissenschaftliche Forschungsanwendungen

- Fmoc-D,L-o-Tyr(mom) derivatives have been explored as components of peptide-based hydrogels (PHGs). These hydrogels are biocompatible materials with applications in drug delivery, tissue engineering, and diagnostic tools for imaging .

- Specifically, the Fmoc-derivatives of a series of cationic hexapeptides (referred to as “series K”) exhibit self-assembly and gelation properties. Among them, Fmoc-K3 hydrogel stands out as a rigid material suitable for tissue engineering. It supports cell adhesion, survival, and duplication .

- The amphiphilic cationic peptides containing Fmoc-D,L-o-Tyr(mom) have been proposed as scaffolds for bioprinting applications. These materials provide a suitable environment for 3D printing of tissues and organs .

- Fmoc-D,L-o-Tyr(mom) derivatives contribute to the tunability of PHGs. These hydrogels display chemical and physical responsiveness to stimuli, making them valuable for controlled drug release and other applications .

- PHGs based on Fmoc-D,L-o-Tyr(mom) can create a physiologically relevant environment for in vitro experiments. Researchers use these hydrogels to study cell behavior, interactions, and responses .

- The self-supporting properties of Fmoc-D,L-o-Tyr(mom)-based hydrogels make them promising candidates for drug delivery. By incorporating drugs or bioactive molecules, these hydrogels can release therapeutic agents in a controlled manner .

- Fmoc-D,L-o-Tyr(mom) derivatives exhibit intrinsic biocompatibility, making them suitable for tissue engineering applications. Researchers explore their use in regenerative medicine, wound healing, and organ repair .

Peptide-Based Hydrogels for Biomedical Applications

Bioprinting Scaffold Materials

Chemical and Physical Responsiveness

In Vitro Experiments and Cell Culture

Potential Drug Delivery Systems

Biocompatibility and Tissue Engineering

Wirkmechanismus

Target of Action

The primary target of Fmoc-D,L-o-Tyr(mom) is the amine group of amino acids . The Fmoc group, short for 9-Fluorenylmethoxycarbonyl, is frequently used as a protecting group for amines . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

Fmoc-D,L-o-Tyr(mom) interacts with its targets through the formation of the peptide bond, a process that has long fascinated and challenged organic chemists . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group is integral to the chemical synthesis of peptides . Its development and integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

The pharmacokinetics of Fmoc-D,L-o-Tyr(mom) are largely determined by its role in peptide synthesis. As a protecting group, it is designed to be stable under the conditions of peptide synthesis, but easily removed when no longer needed . The stability of the Fmoc group to trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid is particularly noteworthy .

Result of Action

The result of the action of Fmoc-D,L-o-Tyr(mom) is the successful synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s stability and ease of removal make it an invaluable tool in peptide synthesis .

Action Environment

The action of Fmoc-D,L-o-Tyr(mom) is influenced by the conditions of peptide synthesis. The Fmoc group is stable under the acidic conditions typically used in peptide synthesis, but can be removed under basic conditions . The choice of solvent can also influence the efficiency of Fmoc group removal .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(methoxymethoxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6/c1-31-16-33-24-13-7-2-8-17(24)14-23(25(28)29)27-26(30)32-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22-23H,14-16H2,1H3,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFCPHOJAXVQDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D,L-o-Tyr(mom) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2757055.png)

![2-Amino-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2757056.png)

![3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2757061.png)

![[1-(1-Amino-2-methylpropyl)cyclopentyl]methanol](/img/structure/B2757072.png)

![(Z)-8-(4-fluorophenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2757073.png)

![2-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-amine](/img/structure/B2757076.png)

![4-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2757077.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757078.png)